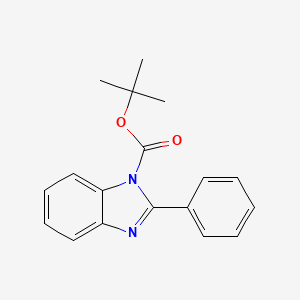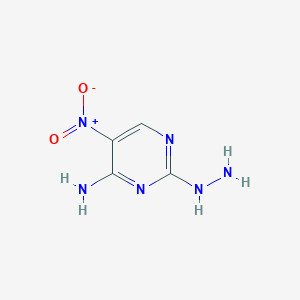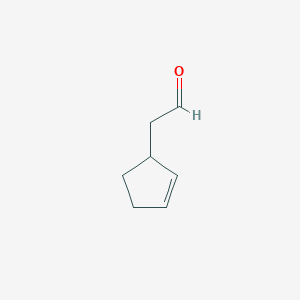
2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde
描述
2-Hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde (HMB) is a naturally occurring phenolic compound found in many plants, including the bark of the beech tree. It is an important intermediate in the synthesis of various pharmaceuticals, food additives, and other industrial chemicals. HMB has been studied extensively for its potential biomedical applications, such as its antioxidant, anti-inflammatory, and anti-cancer activities.
科学研究应用
2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde has been studied extensively for its potential biomedical applications. In particular, it has been studied for its antioxidant, anti-inflammatory, and anti-cancer activities. In animal studies, 2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde has been shown to reduce inflammation, inhibit tumor growth, and protect against oxidative stress. In addition, 2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde has been shown to possess anti-inflammatory properties in vitro, as well as in animal models of inflammation. 2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde has also been studied for its potential to protect against cardiovascular disease and diabetes.
作用机制
The exact mechanism of action of 2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde is not yet fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It is also believed to inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor (TNF)-α and interleukin (IL)-1β, as well as the activation of nuclear factor kappa B (NF-κB). In addition, 2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects
2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde has been shown to possess a variety of biochemical and physiological effects. In animal studies, 2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde has been shown to reduce inflammation, inhibit tumor growth, and protect against oxidative stress. In addition, 2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde has been shown to possess anti-inflammatory properties in vitro, as well as in animal models of inflammation. 2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde has also been studied for its potential to protect against cardiovascular disease and diabetes.
实验室实验的优点和局限性
2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde is a relatively stable compound and can be synthesized in the laboratory with relative ease. However, it is not as widely available as some other compounds, and it can be expensive to purchase in large quantities. In addition, the synthesis of 2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde can be time-consuming and labor-intensive, and the product can be difficult to purify.
未来方向
2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde has a wide range of potential applications, and there are several areas in which further research could be conducted. For example, further research could be conducted to determine the exact mechanism of action of 2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde and to elucidate its effects on various biochemical pathways. In addition, further research could be conducted to investigate the potential therapeutic applications of 2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde, such as its potential to protect against cardiovascular disease and diabetes. Furthermore, further research could be conducted to investigate the potential side effects of 2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde, as well as its potential interactions with other drugs. Finally, further research could be conducted to investigate the potential uses of 2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde in food products, cosmetics, and other industrial applications.
属性
IUPAC Name |
2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,7-13)9-4-3-8(6-12)10(14)5-9/h3-6,13-14H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYQJIMGVVHWNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC(=C(C=C1)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201212208 | |
| Record name | 2-Hydroxy-4-(2-hydroxy-1,1-dimethylethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201212208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde | |
CAS RN |
264879-14-3 | |
| Record name | 2-Hydroxy-4-(2-hydroxy-1,1-dimethylethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=264879-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-4-(2-hydroxy-1,1-dimethylethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201212208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1,3-thiazol-5-yl)methyl N-[(2S,5S)-5-[(2S)-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}-4-(morpholin-4-yl)butanamido]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B6597714.png)
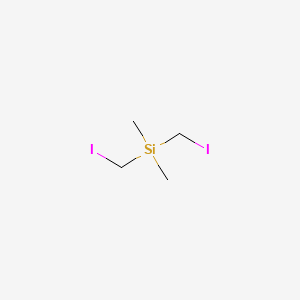

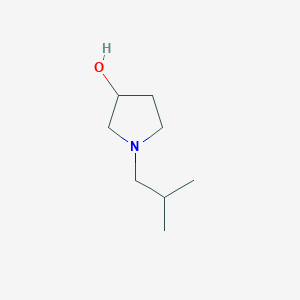
![6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid](/img/structure/B6597744.png)


